2-(4-Methoxyphenyl)-6,8-dimethylquinoline-4-carbonyl chloride
CAS No.: 1160262-84-9
Cat. No.: VC2813496
Molecular Formula: C19H16ClNO2
Molecular Weight: 325.8 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1160262-84-9 |
|---|---|
| Molecular Formula | C19H16ClNO2 |
| Molecular Weight | 325.8 g/mol |
| IUPAC Name | 2-(4-methoxyphenyl)-6,8-dimethylquinoline-4-carbonyl chloride |
| Standard InChI | InChI=1S/C19H16ClNO2/c1-11-8-12(2)18-15(9-11)16(19(20)22)10-17(21-18)13-4-6-14(23-3)7-5-13/h4-10H,1-3H3 |
| Standard InChI Key | AMOHQACFYBDXOI-UHFFFAOYSA-N |
| SMILES | CC1=CC(=C2C(=C1)C(=CC(=N2)C3=CC=C(C=C3)OC)C(=O)Cl)C |
| Canonical SMILES | CC1=CC(=C2C(=C1)C(=CC(=N2)C3=CC=C(C=C3)OC)C(=O)Cl)C |
Introduction
Chemical Structure and Properties
Molecular Architecture
The compound features a quinoline core substituted at the 2-position with a 4-methoxyphenyl group and at the 6- and 8-positions with methyl groups. The carbonyl chloride moiety at position 4 provides high electrophilic reactivity, facilitating nucleophilic substitution and coupling reactions.
Comparative Structural Analysis
The compound belongs to a family of quinoline derivatives with varying substituents. Table 1 contrasts its structural features with related analogs:
| Compound | Substituents | Molecular Weight | Key Functional Group |
|---|---|---|---|
| 2-(4-Methoxyphenyl)-6,8-dimethylquinoline-4-carbonyl chloride | 4-Methoxyphenyl, 6,8-dimethyl, COCl | 325.8 g/mol | Carbonyl chloride |
| 2-(4-Ethoxyphenyl)-6,8-dimethylquinoline-4-carbonyl chloride | 4-Ethoxyphenyl, 6,8-dimethyl, COCl | 339.8 g/mol | Carbonyl chloride |
| 2-(4-Butoxyphenyl)-6,8-dimethylquinoline-4-carbonyl chloride | 4-Butoxyphenyl, 6,8-dimethyl, COCl | 367.9 g/mol | Carbonyl chloride |
The methoxy group enhances electron-donating effects compared to ethoxy or butoxy substituents, influencing reactivity and solubility .
Synthesis and Reactivity
Synthesis Pathways
While specific synthetic routes are proprietary, general strategies for quinoline derivatives involve:
-
Cyclization reactions: Formation of the quinoline core via Skraup or Combes quinoline synthesis.
-
Substitution reactions: Introduction of methoxyphenyl and methyl groups at specific positions.
-
Carbonyl chloride activation: Reaction with phosgene or thionyl chloride to introduce the COCl group.
Key Chemical Reactions
The carbonyl chloride group enables diverse transformations:
| Reaction Type | Conditions | Products | Applications |
|---|---|---|---|
| Nucleophilic substitution | Amines, alcohols, thiols | Amides, esters, thioesters | Drug intermediates, polymer synthesis |
| Amidation | Primary/secondary amines | Substituted amides | Peptide coupling, enzyme inhibitors |
| Esterification | Alcohols (e.g., methanol) | Methyl esters | Prodrug development |
| Cross-coupling | Palladium catalysts | Biaryl derivatives | Material science applications |
Reaction Mechanisms
The electrophilic carbonyl chloride undergoes nucleophilic attack, forming intermediates such as tetrahedral adducts before elimination of HCl. For example:
Biological Activities
Antimicrobial Activity
The methoxyphenyl group may enhance membrane permeability, enabling interaction with bacterial targets such as ATP synthase or DNA gyrase. Preliminary studies suggest activity against Mycobacterium tuberculosis strains.
Anti-Inflammatory Properties
Electron-donating methoxy groups can modulate NF-κB pathways, reducing pro-inflammatory cytokine production .
Applications in Materials Science
Organic Semiconductors
The quinoline core contributes to π-conjugation, enabling charge transport in LEDs and solar cells. Carbonyl chloride groups facilitate polymerization or cross-linking.
Cross-Linking Agents
Reaction with amines or hydroxyl groups forms stable networks, useful in coatings or adhesives.
| Parameter | Guideline |
|---|---|
| Purity | ≥95% (research grade) |
| Storage | Dry, inert atmosphere |
| Toxicity | Corrosive; avoid skin contact |
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